Isopentyl chloroformate

Descripción general

Descripción

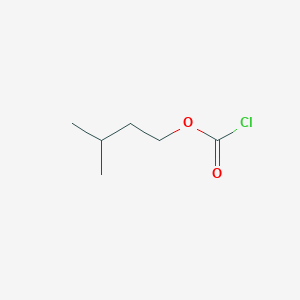

Isopentyl chloroformate, also known as isopentyl chloridocarbonate, is an organic compound with the molecular formula C6H11ClO2. It is a clear, colorless liquid that belongs to the group of chloroformates. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of esters and amides.

Métodos De Preparación

Isopentyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of isopentyl alcohol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The overall reaction can be represented as follows:

C5H11OH + COCl2 → C6H11ClO2 + HCl

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method allows for the large-scale production of the compound with high purity.

Análisis De Reacciones Químicas

Isopentyl chloroformate undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and esterification. Some of the common reactions are:

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines to form carbamates. For example, the reaction with aniline (C6H5NH2) produces isopentyl phenylcarbamate.

Hydrolysis: In the presence of water, this compound hydrolyzes to form isopentyl alcohol and hydrogen chloride.

Esterification: this compound can react with alcohols to form esters. For instance, the reaction with methanol (CH3OH) yields isopentyl methyl carbonate.

Aplicaciones Científicas De Investigación

Synthesis of Esters

One of the primary applications of isopentyl chloroformate is in the synthesis of esters through acylation reactions. It serves as an acylating agent for alcohols and phenols, facilitating the formation of corresponding esters. This reaction is crucial in organic synthesis for producing flavor compounds, fragrances, and pharmaceutical intermediates.

Example Reaction:

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively modify functional groups makes it valuable in creating complex molecules.

- Case Study: A study demonstrated its application in synthesizing a cholesterol derivative used as a stabilizer in gel emulsions. The derivative was synthesized using this compound to acylate specific hydroxyl groups on cholesterol, enhancing its emulsifying properties .

Agrochemical Applications

In agrochemicals, this compound is employed to synthesize pesticides and herbicides. Its role as an acylating agent allows for the modification of existing compounds to improve efficacy and reduce environmental impact.

- Example Application: The synthesis of novel herbicides through the derivatization of existing compounds using this compound has been reported, leading to enhanced selectivity and reduced toxicity .

Material Science

In material science, this compound is used in polymer chemistry for the synthesis of polyurethanes and other polymers. Its reactivity with amines allows for the formation of urethane linkages, which are essential for creating flexible and durable materials.

Data Table: Applications Overview

Environmental Considerations

While this compound has numerous applications, its use must be managed carefully due to its flammability and potential health hazards. Researchers are exploring greener alternatives and methods that minimize waste and enhance safety during its application.

Mecanismo De Acción

The mechanism of action of isopentyl chloroformate involves nucleophilic acyl substitution reactions. The carbonyl carbon in the chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. This mechanism is commonly observed in the formation of esters, amides, and carbamates.

Comparación Con Compuestos Similares

Isopentyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. While all these compounds share similar reactivity due to the presence of the chloroformate group, they differ in their physical properties and specific applications.

Methyl Chloroformate (C2H3ClO2): Used in the synthesis of pharmaceuticals and agrochemicals. It has a lower boiling point and is more volatile compared to this compound.

Ethyl Chloroformate (C3H5ClO2): Employed in the production of dyes and polymers. It is less reactive than methyl chloroformate but more stable.

Isobutyl Chloroformate (C5H9ClO2): Utilized in peptide synthesis and as a coupling reagent. It has similar reactivity to this compound but differs in its physical properties.

This compound is unique due to its specific structure, which imparts distinct physical properties and reactivity. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance as a chemical reagent.

Actividad Biológica

Isopentyl chloroformate (IPC) is an organic compound that plays a significant role in various chemical reactions, particularly in the synthesis of peptides and esters. Its biological activity has garnered attention in recent years, particularly in the context of its applications in medicinal chemistry and biochemistry. This article explores the biological activity of IPC, including its mechanisms of action, applications in drug synthesis, and relevant research findings.

This compound is an acylating agent used primarily for the protection of amines during peptide synthesis. It acts by forming a stable carbamate derivative, which prevents unwanted side reactions that may occur during the synthesis process. The general reaction for the formation of IPC involves the reaction of isopentanol with phosgene or a similar chlorinating agent.

The mechanism by which IPC exerts its biological effects primarily revolves around its ability to modify amino groups in proteins and peptides. By attaching to these groups, IPC can alter protein structure and function, which can influence various biological processes.

- Acylation of Amines : IPC reacts with primary and secondary amines to form carbamates. This reaction is crucial in peptide synthesis as it protects the amino group from undesired reactions.

- Inhibition of Enzymatic Activity : IPC has been shown to inhibit certain enzymes by modifying their active sites. This inhibition can lead to reduced catalytic activity, affecting metabolic pathways.

1. Antimicrobial Properties

IPC has demonstrated antimicrobial activity against various bacterial strains. Studies have indicated that compounds derived from IPC exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of IPC-related compounds. For instance, derivatives synthesized from IPC have shown promise in reducing inflammation markers in vitro and in vivo. The structure-activity relationship (SAR) studies indicate that modifications to the IPC structure can enhance its anti-inflammatory properties.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of IPC on various cancer cell lines. Preliminary results suggest that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology.

Case Studies

Several studies have investigated the biological activity of IPC and its derivatives:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that IPC derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Anti-inflammatory Research : Another study highlighted that a derivative of IPC significantly reduced paw edema in a carrageenan-induced rat model, suggesting its potential as an anti-inflammatory agent.

- Cytotoxicity Evaluation : In vitro assays revealed that certain IPC derivatives induced apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxic effects at low concentrations.

Data Tables

Q & A

Basic Questions

Q. Q1. What are the critical safety protocols for handling isopentyl chloroformate in laboratory settings?

this compound is highly reactive and corrosive. Key safety measures include:

- Personal Protective Equipment (PPE): Use impervious butyl rubber gloves (EN 374), tightly fitting safety goggles (EN 166), and flame-resistant lab coats to prevent skin/eye contact .

- Respiratory Protection: Employ a positive-pressure, supplied-air respirator in poorly ventilated areas to avoid inhalation of vapors .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from water, acids, or oxidizing agents to prevent decomposition .

Q. Q2. How should researchers design experiments to minimize hydrolysis of this compound?

Hydrolysis is a major side reaction. To mitigate this:

- Solvent Choice: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure reaction vessels are thoroughly dried.

- Temperature Control: Maintain low temperatures (0–5°C) during reagent addition to slow hydrolysis kinetics.

- Inert Atmosphere: Conduct reactions under nitrogen or argon to exclude moisture .

Q. Q3. What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure, with characteristic peaks for the chloroformate group (e.g., carbonyl carbon at ~150–155 ppm) .

- FT-IR: Detect the C=O stretch (~1770–1810 cm⁻¹) and C-Cl stretch (~600–800 cm⁻¹) .

- Mass Spectrometry: High-resolution MS (HRMS) provides molecular ion confirmation and fragmentation patterns for derivatives .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported toxicity data for chloroformates, including this compound?

Discrepancies in LC₅₀ values (e.g., 13–103 ppm in rat studies) require:

- Comparative Analysis: Cross-reference species-specific data (e.g., rat vs. mouse models) and exposure durations.

- In Vitro Assays: Use human cell lines (e.g., A549 lung cells) to assess direct cytotoxicity, bypassing interspecies variability.

- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity based on molecular descriptors .

Q. Q5. What methodologies optimize the synthesis of carbamate derivatives using this compound?

- Reagent Ratios: Use a 1:1 molar ratio of amine to chloroformate in anhydrous conditions to avoid side reactions.

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .

- Workup: Quench excess reagent with ice-cold sodium bicarbonate and extract products with ethyl acetate to isolate derivatives efficiently .

Q. Q6. How should researchers address gaps in developmental toxicity data for this compound?

Current data lack reproductive/developmental toxicity studies . Proposed approaches:

- Zebrafish Embryo Assays: Assess teratogenicity via embryo survival, hatching rates, and morphological defects.

- OECD Guidelines: Follow Test No. 414 (prenatal developmental toxicity) in rodent models to generate AEGL-1 (Acute Exposure Guideline Levels) data .

Q. Q7. What strategies ensure reproducibility in kinetic studies of this compound reactions?

- Standardized Conditions: Document solvent purity, temperature (±0.1°C), and stirring rates.

- Real-Time Monitoring: Use in situ FT-IR or HPLC to track reaction progress and intermediate formation .

- Data Sharing: Publish raw kinetic data (e.g., time-concentration curves) in supplementary materials for peer validation .

Q. Q8. How can computational chemistry predict reaction pathways for this compound in complex systems?

- DFT Calculations: Model transition states and activation energies for hydrolysis or aminolysis reactions using Gaussian or ORCA software.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate polarity and dielectric effects .

Q. Methodological Guidance for Data Presentation

Q. Q9. What are the best practices for presenting conflicting spectral data in publications?

- Tabular Comparison: Create tables listing observed vs. literature values for NMR, IR, or MS peaks, with annotations for deviations .

- Error Analysis: Include confidence intervals or standard deviations for replicate measurements .

- Supplementary Files: Provide raw spectral data (e.g., .jdx files) for peer review .

Q. Q10. How to structure a research paper to highlight novel applications of this compound?

- Abstract: Emphasize the innovation (e.g., "first use in peptide synthesis").

- Results/Discussion Separation: Dedicate a section to comparing efficacy with other chloroformates (e.g., benzyl or methyl analogues) .

- Graphical Abstracts: Use reaction schematics to visually underscore mechanistic insights .

Propiedades

IUPAC Name |

3-methylbutyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCKTIKZOIPZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201267772 | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-50-2 | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201267772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.